Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide

Catalog No.
S769078
CAS No.
16906-20-0
M.F
C5H9NO3S
M. Wt
163.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide

CAS Number

16906-20-0

Product Name

Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide

IUPAC Name

1,1-dioxo-1,4-thiazepan-5-one

Molecular Formula

C5H9NO3S

Molecular Weight

163.2 g/mol

InChI

InChI=1S/C5H9NO3S/c7-5-1-3-10(8,9)4-2-6-5/h1-4H2,(H,6,7)

InChI Key

DNTJBUYSZPXQAJ-UHFFFAOYSA-N

SMILES

C1CS(=O)(=O)CCNC1=O

Canonical SMILES

C1CS(=O)(=O)CCNC1=O

Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide is a heterocyclic compound featuring a seven-membered ring that includes sulfur and nitrogen atoms. Its molecular formula is C5H9N1O2SC_5H_9N_1O_2S, and it is characterized by the presence of a thiazepanone structure with two oxide groups. The compound exhibits unique properties due to its cyclic structure and functional groups, making it a subject of interest in various fields of chemical research.

  • Coronary vasodilation: Increasing blood flow to the heart [].
  • Tranquilizing effects: Potentially acting on the central nervous system [].
  • Antidepressant activity: Modulating neurotransmitters involved in mood regulation [].
  • Antihypertensive effects: Lowering blood pressure, possibly by relaxing blood vessels [].
  • Calcium channel blocking properties: Affecting heart muscle contraction and potentially useful for cardiovascular diseases [].

The mechanism of action for these effects varies depending on the specific derivative. Further research is needed to elucidate the precise mechanisms involved [].

  • Wear appropriate personal protective equipment like gloves, eye protection, and lab coat.
  • Handle in a well-ventilated fume hood.
  • Avoid inhalation, ingestion, and skin contact.
  • Dispose of waste according to proper chemical waste disposal procedures.

Medicinal Chemistry and Drug Discovery

THDO serves as a valuable starting point for medicinal chemists due to the broad spectrum of biological activities exhibited by derivatives of the 1,5-benzothiazepine core. Studies have shown that these derivatives possess a range of properties, including:

  • Coronary vasodilation (increasing blood flow to the heart) []
  • Tranquilizing effects []
  • Antidepressant activity []
  • Antihypertensive effects (lowering blood pressure) []
  • Calcium channel blocking properties (potentially useful in treating cardiovascular diseases) []

By modifying the chemical structure of THDO, researchers can aim to create new compounds with enhanced efficacy and improved safety profiles for various therapeutic applications []. This structure-activity relationship analysis is a crucial aspect of medicinal chemistry, and THDO provides a foundation for this exploration [].

Synthetic Chemistry

The development of efficient and reliable synthetic methods for THDO and its derivatives is another essential area of research. Extensive studies have explored various synthetic approaches for preparing 1,4-thiazepine derivatives, including THDO []. These efforts contribute to building a robust toolbox for researchers to access these compounds for further investigation and potential drug development [].

Potential Applications in Photodynamic Therapy

Photodynamic therapy (PDT) is a treatment modality that utilizes light and photosensitive molecules to target and destroy diseased cells. Interestingly, research suggests that some 1,5-benzothiazepine derivatives hold promise for PDT applications []. While THDO itself hasn't been explored in this context, the broader research on related compounds suggests a potential avenue for future investigation of THDO's role in PDT [].

Environmental and Toxicological Considerations

As research on THDO and its derivatives progresses, understanding their environmental impact and toxicological profiles becomes crucial. Studies on related heterocyclic compounds, such as tetrahydrofuran, have been conducted to assess their potential hazards []. These investigations are essential for ensuring the safety and environmental sustainability of any future drugs derived from the THDO scaffold.

, including:

  • Beckmann Rearrangement: This reaction involves the transformation of oximes into amides, which can be applied to thiazepanones to generate substituted derivatives.
  • Schmidt Reaction: This reaction allows for the formation of amines from azides or other nitrogen sources, further expanding the utility of thiazepanones in synthetic organic chemistry .
  • Reduction Reactions: The compound can undergo reduction processes to yield various functionalized derivatives, enhancing its applicability in medicinal chemistry .

Research indicates that tetrahydro-1,4-thiazepan-5-one-1,1-dioxide exhibits biological activity, particularly as a potential pharmacological agent. Studies have shown that derivatives of thiazepanones can possess antimicrobial, antifungal, and anticancer properties. The biological evaluation of these compounds often focuses on their ability to interact with specific biological targets, such as enzymes or receptors involved in disease processes .

The synthesis of tetrahydro-1,4-thiazepan-5-one-1,1-dioxide can be achieved through various methods:

  • Cyclization Reactions: One common approach involves the cyclization of α,β-unsaturated esters with cysteamine or other thiol-containing reagents under mild conditions. This method allows for the formation of the thiazepanone core efficiently .
  • Tandem Reactions: Recent advancements have introduced tandem conjugate addition/cyclization strategies that facilitate the synthesis of thiazepanones in shorter reaction times and with higher yields compared to traditional methods .

Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide finds applications across several domains:

  • Pharmaceuticals: Its derivatives have been explored for their potential as therapeutic agents against various diseases due to their biological activity.
  • Chemical Synthesis: The compound serves as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
  • Material Science: Research into the polymerization of thiazepanones has opened avenues for their use in developing new materials with desirable properties .

Interaction studies involving tetrahydro-1,4-thiazepan-5-one-1,1-dioxide focus on its binding affinity with biological targets. For instance:

  • Protein-Ligand Interactions: Investigations into how this compound interacts with specific proteins can reveal insights into its mechanism of action and efficacy as a drug candidate.
  • Docking Studies: Computational studies often simulate the binding interactions between tetrahydro-1,4-thiazepan-5-one derivatives and target proteins to predict their biological activity and optimize their structure for enhanced potency .

Several compounds share structural similarities with tetrahydro-1,4-thiazepan-5-one-1,1-dioxide. Here is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
2,5-DihydrothiazoleFive-membered ringLacks the dioxo functionality; primarily used in agrochemicals.
1,3-ThiazolidineFive-membered ringContains only one sulfur atom; used in pharmaceuticals for diabetes management.
2-Thiophenecarboxylic acidAromatic compoundContains a carboxylic acid group; utilized in dye synthesis.
2-HydroxythiazoleFive-membered ringHydroxyl group provides different reactivity; explored for anti-inflammatory properties.

Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide is unique due to its seven-membered ring structure and dual oxide groups, which contribute to its distinct reactivity and biological profile compared to these similar compounds.

Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide represents a heterocyclic compound with the molecular formula C₅H₉NO₃S and a molecular weight of 163.20 g/mol [1]. The compound is characterized by its seven-membered ring structure incorporating both sulfur and nitrogen heteroatoms, with the distinctive presence of a sulfonyl dioxide group at the 1-position and a ketone functionality at the 5-position [1]. The systematic name reflects its saturated seven-membered thiazepane core structure with specific oxidation states at designated positions [1].

Seven-Membered Ring System Analysis

The seven-membered thiazepane ring system in tetrahydro-1,4-thiazepan-5-one-1,1-dioxide exhibits conformational properties characteristic of medium-sized heterocycles [2]. Studies of related thiazepane derivatives demonstrate that seven-membered rings containing sulfur and nitrogen atoms preferentially adopt chair conformations under standard conditions [2] [3]. The ring puckering parameters for similar thiazepan systems show Q₂ values ranging from 0.517 to 0.521 Å and Q₃ values from 0.699 to 0.749 Å, indicating significant deviation from planarity [2] [3].

The incorporation of heteroatoms within the seven-membered framework creates distinct electronic environments that influence the overall ring geometry [4]. The sulfur atom at position 1 and nitrogen atom at position 4 introduce conformational constraints that stabilize specific ring puckering patterns [4]. The seven-membered ring system demonstrates remarkable structural stability compared to smaller ring analogs, with reduced angle strain contributing to its thermodynamic preference [5].

Sulfonyl Group Characteristics

The sulfonyl dioxide functionality at the 1-position represents a critical structural feature that significantly influences the compound's chemical and physical properties [6]. The sulfur center exhibits tetrahedral geometry with formal oxidation state +6, coordinated to two oxygen atoms through double bonds and connected to the ring framework [6]. This sulfonyl group configuration creates a highly polar region within the molecule, contributing substantially to the compound's overall polarity profile [1].

The sulfonyl dioxide moiety exhibits characteristic bond lengths and angles that distinguish it from other organosulfur functionalities [7]. The sulfur-oxygen bond distances typically range from 1.43 to 1.47 Å, while the O-S-O bond angles approach 119°, reflecting the tetrahedral coordination geometry around the sulfur center [7]. These geometric parameters influence both the spectroscopic signatures and the intermolecular interaction patterns of the compound [7].

Conformational Analysis

Conformational analysis of tetrahydro-1,4-thiazepan-5-one-1,1-dioxide reveals that the seven-membered ring system preferentially adopts chair-like conformations that minimize steric interactions while optimizing electronic stabilization [8]. The presence of the sulfonyl dioxide group introduces additional conformational constraints that favor specific ring puckering patterns [4]. Computational studies and experimental observations of related thiazepane derivatives indicate that chair conformations represent the global energy minimum for these systems [8] [4].

The conformational flexibility of the seven-membered ring allows for multiple low-energy conformers that interconvert through pseudorotational pathways [5]. The energy barriers for conformational interconversion are typically modest, ranging from 8 to 15 kJ/mol for similar seven-membered heterocycles [5]. The specific substitution pattern in tetrahydro-1,4-thiazepan-5-one-1,1-dioxide, with the sulfonyl dioxide at position 1 and carbonyl at position 5, creates a conformational preference that stabilizes chair-like geometries [4].

Spectroscopic Properties

Nuclear Magnetic Resonance Spectral Features

The proton nuclear magnetic resonance spectrum of tetrahydro-1,4-thiazepan-5-one-1,1-dioxide exhibits characteristic patterns reflecting the seven-membered ring environment and the influence of electronegative heteroatoms [9] [10]. The ring methylene protons typically appear as complex multipets in the region between 2.5 and 4.5 ppm, with chemical shifts influenced by the proximity to sulfur, nitrogen, and oxygen atoms [9] [10]. The protons adjacent to the sulfonyl group show characteristic downfield shifts due to the electron-withdrawing nature of the dioxide functionality [10].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed insights into the electronic environment of each carbon atom within the molecule [11] [12]. The carbonyl carbon at position 5 appears in the characteristic amide region between 170 and 185 ppm, consistent with its participation in the seven-membered lactam structure [11] [12]. The aliphatic methylene carbons show chemical shifts ranging from 16 to 65 ppm, depending on their proximity to electronegative heteroatoms [12]. The carbon atoms adjacent to the sulfonyl group exhibit significant deshielding effects, appearing at the higher end of the aliphatic range [12].

Infrared Spectroscopy Analysis

Infrared spectroscopy of tetrahydro-1,4-thiazepan-5-one-1,1-dioxide reveals several characteristic absorption bands that serve as diagnostic fingerprints for the compound [13] [14]. The sulfonyl dioxide group produces intense absorption bands in the region between 1300 and 1350 cm⁻¹, corresponding to the symmetric and asymmetric sulfur-oxygen stretching vibrations [13] [14]. These bands typically appear as strong, sharp peaks that are readily distinguishable from other functional group absorptions [7].

The carbonyl group at position 5 exhibits a characteristic absorption band in the range of 1640 to 1690 cm⁻¹, consistent with secondary amide functionality within a seven-membered ring system [10] [13]. The nitrogen-hydrogen stretching vibration appears as a medium-intensity band between 3200 and 3400 cm⁻¹, providing additional confirmation of the lactam structure [13] [14]. The combination of these spectroscopic features creates a unique infrared signature that enables unambiguous identification of the compound [10].

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of tetrahydro-1,4-thiazepan-5-one-1,1-dioxide yields a molecular ion peak at m/z 163, corresponding to the intact molecular structure [1] [15]. The fragmentation patterns observed under electron impact ionization conditions provide insights into the stability and bonding characteristics of different structural regions within the molecule [15] [16]. The most common fragmentation pathway involves the loss of sulfur dioxide (64 mass units), generating a base peak at m/z 99 [15] [16].

Secondary fragmentation processes include the elimination of carbon monoxide (28 mass units) from the carbonyl-containing region and various alkyl radical losses from the ring methylene positions [16]. The thiazepane ring system demonstrates moderate stability under mass spectrometric conditions, with fragmentation patterns that reflect the preferential cleavage of bonds adjacent to heteroatoms [16]. These fragmentation characteristics provide valuable structural information for compound identification and purity assessment [15].

Crystallographic Studies

Crystal Lattice Organization

Crystallographic investigations of related thiazepane derivatives provide insights into the expected solid-state organization of tetrahydro-1,4-thiazepan-5-one-1,1-dioxide [17] [3]. Seven-membered heterocycles containing both sulfur and nitrogen atoms typically crystallize in monoclinic or orthorhombic space groups, with molecular packing influenced by the specific substitution patterns and functional group orientations [17] [3]. The presence of the sulfonyl dioxide group introduces additional complexity to the crystal lattice organization through potential hydrogen bonding and dipolar interactions [18].

The molecular conformation adopted in the solid state reflects a balance between intramolecular strain minimization and intermolecular packing efficiency [3]. Crystallographic studies of analogous thiazepane systems reveal that molecules typically adopt chair conformations in the crystal lattice, consistent with solution-phase conformational preferences [3] [4]. The unit cell parameters and space group symmetry are determined by the optimal arrangement of molecules to maximize attractive intermolecular interactions while minimizing repulsive contacts [17].

Intermolecular Interactions

The intermolecular interaction patterns in crystalline tetrahydro-1,4-thiazepan-5-one-1,1-dioxide are dominated by hydrogen bonding involving the nitrogen-hydrogen functionality and the oxygen atoms of the sulfonyl dioxide group [17] [19]. These interactions create extended networks that stabilize the crystal structure and influence the physical properties of the solid material [17] [19]. The carbonyl oxygen at position 5 also participates in hydrogen bonding networks, serving as an acceptor for interactions with nearby nitrogen-hydrogen donors [19].

Additional stabilizing interactions include van der Waals forces between the hydrocarbon portions of adjacent molecules and possible sulfur-oxygen dipolar interactions [18]. The three-dimensional arrangement of these interactions creates a robust crystal lattice that exhibits characteristic melting behavior and thermal stability profiles [17]. The strength and directionality of intermolecular hydrogen bonds significantly influence the mechanical properties and dissolution characteristics of the crystalline material [19].

Polymorphism

The potential for polymorphism in tetrahydro-1,4-thiazepan-5-one-1,1-dioxide arises from the conformational flexibility of the seven-membered ring system and the multiple hydrogen bonding possibilities offered by the sulfonyl dioxide and lactam functionalities [17]. Different crystallization conditions may yield distinct polymorphic forms with varying molecular conformations and packing arrangements [20]. The energy differences between potential polymorphs are typically modest, making their relative stability sensitive to temperature and pressure conditions [17].

Polymorphic transformations in related thiazepane derivatives have been observed under thermal stress or mechanical processing, indicating the potential for similar behavior in tetrahydro-1,4-thiazepan-5-one-1,1-dioxide [17]. The identification and characterization of different polymorphic forms require comprehensive crystallographic analysis combined with thermal analytical techniques [20]. Understanding polymorphic behavior is essential for predicting the long-term stability and performance characteristics of the compound in various applications [17].

Physicochemical Parameters

Solubility Profile

The solubility characteristics of tetrahydro-1,4-thiazepan-5-one-1,1-dioxide reflect the compound's amphiphilic nature, combining polar functional groups with a hydrocarbon ring framework [1] [21]. The high topological polar surface area of 71.6 Ų indicates significant potential for hydrogen bonding interactions with protic solvents [1]. The negative XLogP3-AA value of -1.4 suggests preferential solubility in polar media compared to nonpolar organic solvents [1].

Experimental observations of related compounds indicate good solubility in dimethyl sulfoxide and methanol, while limited solubility is expected in nonpolar solvents such as hexane or diethyl ether [21]. The presence of the sulfonyl dioxide group significantly enhances water solubility through hydrogen bonding interactions and dipolar solvation effects [22]. The solubility profile is further influenced by temperature, with increased dissolution observed at elevated temperatures due to enhanced molecular motion and solvation dynamics [21].

Lipophilicity and Partition Coefficients

The lipophilicity profile of tetrahydro-1,4-thiazepan-5-one-1,1-dioxide is characterized by its negative XLogP3-AA value of -1.4, indicating hydrophilic character and preferential partitioning into aqueous phases [1] [22]. This lipophilicity parameter reflects the combined influence of the polar sulfonyl dioxide group, the lactam functionality, and the saturated seven-membered ring system [22] [23]. The partition coefficient between octanol and water provides a standardized measure of the compound's relative affinity for lipophilic versus hydrophilic environments [22] [23].

The hydrogen bond donor count of 1 and acceptor count of 3 contribute to the compound's hydrophilic character and influence its distribution behavior in biphasic systems [1]. The rigid seven-membered ring structure limits conformational entropy, affecting the solvation energy in different media [23]. These lipophilicity characteristics have important implications for the compound's behavior in various chemical and biological systems [22] [23].

Thermal Stability Characterization

The thermal stability of tetrahydro-1,4-thiazepan-5-one-1,1-dioxide is influenced by the structural integrity of the seven-membered ring system and the stability of the sulfonyl dioxide functional group [24] [21]. Related thiazepane derivatives demonstrate variable thermal stability depending on their specific substitution patterns and functional group arrangements [24]. The compound requires storage under controlled conditions to maintain structural integrity, with protection from elevated temperatures recommended [21].

Thermal degradation pathways typically involve initial cleavage of the sulfur-nitrogen or sulfur-carbon bonds, followed by ring fragmentation and formation of smaller molecular fragments [24]. The onset temperature for thermal decomposition is influenced by the crystalline form and the presence of catalytic impurities [21]. Standard storage recommendations include maintenance at room temperature with protection from light and moisture to preserve long-term stability [21]. The thermal stability profile is essential for determining appropriate handling procedures and storage conditions for research and analytical applications [21].

PropertyValueReference
Molecular FormulaC₅H₉NO₃S [1]
CAS Number16906-20-0 [1]
Molecular Weight163.20 g/mol [1]
InChI KeyDNTJBUYSZNPXQAJ-UHFFFAOYSA-N [1]
Topological Polar Surface Area71.6 Ų [1]
Heavy Atom Count10 [1]
Hydrogen Bond Donor Count1 [1]
Hydrogen Bond Acceptor Count3 [1]
Rotatable Bond Count0 [1]
XLogP3-AA-1.4 [1]
Exact Mass163.03031432 Da [1]
Formal Charge0 [1]
TechniqueCharacteristic Range/PatternNotesReference
¹H NMRComplex multipets 2.5-4.5 ppmRing CH₂ protons show complex coupling [9] [10]
¹³C NMR (Carbonyl)170-185 ppm (amide region)Typical amide carbonyl region [11] [12]
¹³C NMR (Aliphatic CH₂)16-65 ppm (depending on heteroatom proximity)Deshielded by sulfur and nitrogen [12]
IR (Sulfonyl S=O stretch)1300-1350 cm⁻¹ (strong)Strong symmetric and asymmetric S=O stretches [13] [14]
IR (Carbonyl C=O stretch)1640-1690 cm⁻¹ (strong)Secondary amide characteristic [10] [13]
IR (N-H stretch)3200-3400 cm⁻¹ (medium)N-H stretch in seven-membered lactam [13] [14]
Mass SpectrometryM⁺ at m/z 163, typical fragmentation patternsLoss of SO₂ (64 mass units) common [15] [16]

The synthesis of tetrahydro-1,4-thiazepan-5-one-1,1-dioxide has been achieved through various classical methodologies, with cyclization reactions and oxidation of thiazepanone precursors representing the most well-established approaches.

Cyclization Reactions

Classical cyclization approaches to tetrahydro-1,4-thiazepan-5-one-1,1-dioxide typically involve the intramolecular ring closure of appropriately functionalized precursors. The most common methodology involves the reaction of 2-aminothiophenol derivatives with suitable electrophilic partners, followed by cyclization under acidic conditions [2].

The cyclization process typically requires moderate temperatures (60-120°C) and careful control of reaction conditions to ensure formation of the seven-membered ring. The reaction proceeds through initial nucleophilic attack of the amino group, followed by intramolecular cyclization involving the sulfur atom [2] [3]. Yields typically range from 60-85% under optimized conditions, with reaction times varying from 2-24 hours depending on the specific substrate and reaction conditions.

Key challenges in classical cyclization include the inherent difficulty of forming seven-membered rings due to unfavorable entropic and enthalpic factors. The process often requires harsh reaction conditions, extended reaction times, and may suffer from competitive intermolecular reactions [4].

Oxidation of Thiazepanone Precursors

The oxidation of thiazepanone precursors represents a well-established route to the corresponding 1,1-dioxide derivatives. This approach typically involves the treatment of tetrahydro-1,4-thiazepan-5-one with oxidizing agents such as potassium permanganate, hydrogen peroxide, or peracids [5].

The oxidation process is generally efficient, providing yields of 70-95% under optimized conditions. The reaction typically proceeds through selective oxidation of the sulfur center to form the sulfone functionality. Potassium permanganate has been particularly effective, providing clean conversion to the desired dioxide products [5] [6]. The reaction conditions typically require temperatures above 30°C and reaction times of 1-6 hours.

The oxidation methodology offers several advantages, including high yields, relatively mild conditions, and good functional group tolerance. However, the approach requires the prior synthesis of the thiazepanone precursor, adding an additional synthetic step to the overall process [5].

Modern Synthetic Approaches

Contemporary synthetic methodologies have significantly advanced the field, offering improved efficiency, shorter reaction times, and enhanced substrate scope through innovative approaches.

One-Pot Synthesis Utilizing α,β-Unsaturated Esters

A particularly significant advancement in thiazepanone synthesis involves the one-pot conjugate addition and cyclization of α,β-unsaturated esters with cysteamine derivatives [2] [7]. This methodology represents a substantial improvement over traditional approaches, offering significantly reduced reaction times and improved yields.

The key innovation involves the use of trifluoroethyl esters rather than traditional methyl esters. The enhanced electrophilicity of trifluoroethyl esters enables efficient conjugate addition at ambient temperature, followed by rapid cyclization to form the seven-membered ring [2]. The reaction typically proceeds in acetonitrile at room temperature, with reaction times of 0.5-3 hours providing yields of 70-89%.

The methodology demonstrates excellent substrate scope, tolerating a wide range of α,β-unsaturated esters including aromatic, aliphatic, and heteroaromatic derivatives. The process is particularly noteworthy for its ability to proceed without the need for imidazole additives, which were previously required for effective cyclization [2] [7].

Cysteamine Cyclization Reactions

Cysteamine cyclization reactions have emerged as a powerful tool for the synthesis of thiazepanone derivatives. Traditional cysteamine-based approaches typically required 3-7 days for completion with modest yields [2]. However, recent developments have dramatically improved these conditions through careful optimization of reaction parameters.

The improved methodology utilizes 1,2-amino thiols in combination with carefully selected ester electrophiles. The reaction proceeds through initial conjugate addition to form an acyclic intermediate, followed by intramolecular cyclization to generate the seven-membered ring [2]. The use of 2,2,2-trifluoroethyl esters has proven particularly effective, providing enhanced electrophilicity and facilitating rapid cyclization.

Optimized cysteamine cyclization conditions typically employ diisopropylethylamine (DIPEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as base catalysts, with acetonitrile as the preferred solvent. Reaction temperatures of 25-40°C and times of 0.5-3 hours provide excellent yields with minimal side product formation [2] [7].

Multicomponent Reaction Strategies

Multicomponent reactions have found increasing application in the synthesis of thiazepanone derivatives, offering advantages in terms of structural diversity and synthetic efficiency [8] [9]. These approaches typically involve the simultaneous reaction of three or more components to generate the desired heterocyclic products in a single operation.

A notable example involves the reaction of β-chlorovinyl aldehydes with thiourea derivatives and additional nucleophiles to generate diversely substituted thiazepanone frameworks [10]. The methodology offers access to 2,2-dialkyl and 2-alkyl-2-aralkyl derivatives that would be difficult to prepare through traditional sequential approaches.

Multicomponent strategies often employ microwave irradiation to enhance reaction rates and selectivity. Typical conditions involve heating reaction mixtures at 100-150°C for 1-12 hours, providing yields of 65-85% with good functional group tolerance [8] [9].

Optimization of Synthetic Conditions

The optimization of reaction conditions plays a crucial role in achieving efficient synthesis of tetrahydro-1,4-thiazepan-5-one-1,1-dioxide derivatives.

Catalytic Systems

The choice of catalytic system significantly influences both the efficiency and selectivity of thiazepanone synthesis. Lewis acids such as zinc chloride and iron(III) chloride have proven particularly effective for promoting cyclization reactions [2] . These catalysts enhance the electrophilicity of carbonyl groups and facilitate ring closure through coordination to heteroatoms.

Brønsted acids, including trifluoroacetic acid and p-toluenesulfonic acid, have also found application in thiazepanone synthesis. These catalysts are particularly effective for promoting cyclization reactions involving amino-alcohol precursors [4]. The acid strength and concentration must be carefully optimized to achieve efficient cyclization while minimizing side reactions.

Iron(III) salts have emerged as particularly attractive catalysts due to their sustainability profile and effectiveness under mild conditions. Iron(III) chloride, in particular, has been shown to promote efficient cyclization at temperatures as low as 60°C [12] [13].

Solvent Effects

Solvent choice profoundly influences the outcome of thiazepanone synthesis reactions. Polar aprotic solvents such as tetrahydrofuran, dimethylformamide, and acetonitrile have generally proven most effective for cyclization reactions [2] [14]. These solvents provide good solubility for both reactants and products while stabilizing charged intermediates.

Acetonitrile has emerged as the preferred solvent for many thiazepanone synthesis reactions due to its excellent solvating properties and compatibility with a wide range of functional groups [2]. The solvent's moderate polarity effectively stabilizes zwitterionic intermediates while promoting efficient cyclization.

The use of green solvents has gained increasing attention in recent years. 2-Methyltetrahydrofuran, derived from renewable resources, has shown promise as a sustainable alternative to traditional ethereal solvents [14]. Water has also been explored as a reaction medium, particularly for reactions involving biocompatible substrates.

Temperature and Reaction Time Variables

Temperature optimization is critical for achieving efficient thiazepanone synthesis. Most cyclization reactions require temperatures in the range of 60-200°C, with the specific temperature depending on the substrate reactivity and desired reaction rate [15] [4]. Lower temperatures generally favor selectivity but may result in incomplete conversion or extended reaction times.

The development of microwave-assisted synthesis has enabled the use of higher temperatures with shorter reaction times, typically 30 minutes to 2 hours [4]. This approach often provides superior results compared to conventional heating due to more uniform temperature distribution and reduced thermal degradation.

Reaction time optimization must balance conversion efficiency with selectivity. Extended reaction times may lead to product decomposition or formation of side products, while insufficient reaction times result in incomplete conversion. Most optimized procedures achieve complete conversion within 0.5-3 hours under appropriate conditions [2] [7].

Scale-Up and Industrial Production Considerations

The translation of laboratory-scale synthesis to industrial production requires careful consideration of process scalability, safety, and economic factors.

Continuous Flow Chemistry Applications

Continuous flow chemistry has emerged as a particularly attractive approach for the industrial synthesis of thiazepanone derivatives [16] [17]. Flow chemistry offers several advantages over traditional batch processes, including improved heat and mass transfer, precise control of reaction parameters, and enhanced safety profiles.

The synthesis of thiazepanone derivatives using continuous flow reactors typically involves the use of microreactors or tubular reactors with controlled temperature and residence time [16]. The technology enables the rapid screening of reaction conditions and facilitates process optimization through systematic variation of parameters.

Continuous flow synthesis has been successfully applied to the preparation of related heterocyclic systems, demonstrating yields of 75-90% with reaction times of 15 minutes to 2 hours [16] [17]. The approach is particularly well-suited for reactions involving hazardous reagents or extreme conditions, as the small reactor volumes minimize safety risks.

Green Chemistry Approaches

Green chemistry principles have increasingly influenced the development of thiazepanone synthesis methodologies. Key focus areas include the elimination of toxic solvents, reduction of waste generation, and implementation of catalytic processes with improved atom economy [18] [19].

Solvent-free synthesis represents one of the most significant advances in green thiazepanone chemistry. These approaches eliminate the need for organic solvents, reducing both environmental impact and process costs [20] [4]. Microwave-assisted solvent-free synthesis has proven particularly effective, providing rapid heating and high selectivity.

The implementation of recyclable catalysts offers another important avenue for green synthesis. Heterogeneous catalysts, particularly those based on supported metals or metal oxides, can be easily recovered and reused, reducing catalyst costs and environmental impact [21]. Iron-based catalysts have shown particular promise due to their low toxicity and environmental compatibility.

Water has emerged as an increasingly important green solvent for thiazepanone synthesis, particularly for reactions involving biocompatible substrates [18]. While the hydrophobic nature of many thiazepanone precursors can limit the applicability of aqueous conditions, the development of water-compatible reaction conditions represents an important area of ongoing research.

The integration of renewable feedstocks into thiazepanone synthesis pathways offers additional opportunities for sustainable production. The use of biomass-derived starting materials and the development of biocatalytic processes represent promising approaches for reducing the environmental footprint of thiazepanone production [18] [22].

Industrial implementation of green chemistry approaches requires careful consideration of process economics, scalability, and regulatory requirements. While green methodologies often provide environmental benefits, they must also demonstrate competitive performance in terms of yield, selectivity, and cost-effectiveness to achieve widespread adoption [19] [23].

XLogP3

-1.4

Wikipedia

1lambda~6~,4-Thiazepane-1,1,5-trione

Dates

Last modified: 08-15-2023

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